molecular formula C8H6F3NO2 B1320751 4-Methyl-6-(trifluoromethyl)nicotinic acid CAS No. 261635-74-9

4-Methyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1320751
CAS No.: 261635-74-9
M. Wt: 205.13 g/mol
InChI Key: IJZZCZADLDCJRX-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)nicotinic acid has several scientific research applications:

Safety and Hazards

4-Methyl-6-(trifluoromethyl)nicotinic acid is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Methyl-6-(trifluoromethyl)nicotinic acid is a useful synthetic intermediate . It can be used to prepare pyridine carboxamides as HCV NS5B polymerase inhibitors and pyrazole carboxamides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation. These interactions can have downstream effects on metabolic processes and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in metabolic and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and effects. Long-term exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to specific organs or tissues. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. This compound may also participate in the biosynthesis or degradation of specific metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects . This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical properties and effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with other biomolecules and its overall biochemical effects

Preparation Methods

The synthesis of 4-Methyl-6-(trifluoromethyl)nicotinic acid can be achieved through several routes. One common method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions. The intermediate product undergoes cyclization and subsequent hydrolysis to yield the desired compound .

Another method involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. This compound is subjected to hydrogenation in the presence of a palladium catalyst and sodium acetate in ethanol, followed by hydrolysis to obtain this compound .

Chemical Reactions Analysis

4-Methyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Methyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZZCZADLDCJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595956
Record name 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261635-74-9
Record name 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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